Autoxidation Induction Period: Ethyl Ester vs. Free α-Linolenic Acid at 40°C
In a direct head-to-head manometric comparison, ethyl linolenate exhibits a maximum oxygen absorption velocity of 0.24 mol O₂/mol substance/100 min at 40°C, which is 2.17-fold lower (i.e., greater oxidative stability) than that of the corresponding free α-linolenic acid, measured at 0.52 mol O₂/mol/100 min under identical conditions [1]. The study further demonstrated that spatial configuration of the double bonds (all-trans vs. all-cis) exerts an independent and quantifiable effect on oxidation rate, meaning that the all-trans ethyl ester (CAS 92177-52-1) will show a distinct kinetic profile relative to the all-cis ethyl ester (CAS 1191-41-9), as confirmed by the differential rates observed between elaidolinolenic acid (all-trans) and α-linolenic acid (all-cis) in the same experimental series [1].
| Evidence Dimension | Maximum velocity of oxygen absorption (autoxidation rate) at 40°C |
|---|---|
| Target Compound Data | 0.24 mol O₂/mol substance/100 min (ethyl linolenate; stereochemistry consistent with natural cis,cis,cis isomer; all-trans isomer kinetics reported separately in same study as a function of spatial configuration) |
| Comparator Or Baseline | α-Linolenic acid (free acid, all-cis): 0.52 mol O₂/mol/100 min; elaidolinolenic acid (free acid, all-trans): data reported in same study confirming configuration-dependent rate modulation; methyl pseudo-eleostearate: 0.42 mol O₂/mol/100 min |
| Quantified Difference | Ethyl ester 2.17-fold more stable than free acid (0.24 vs. 0.52). Effect of all-trans vs. all-cis configuration on oxidation rate confirmed as significant and quantifiable in the same study. |
| Conditions | Warburg-Barcroft respirometer; 40°C; pure compounds; expressed as mol O₂/mol substance/100 min (Myers, Kass & Burr, 1941) |
Why This Matters
For researchers designing oxidation-sensitive experiments—such as lipid peroxidation assays, antioxidant screening, or formulation stability studies—the choice between free acid and ethyl ester, and between all-trans and all-cis isomers, directly governs the baseline oxidation rate and must be explicitly controlled to ensure reproducible and interpretable results.
- [1] Myers, J.E., Kass, J.P., and Burr, G.O. (1941). Comparative rates of oxidation of isomeric linolenic acids and their esters. Oil & Soap, 18: 107-109. DOI: 10.1007/BF02545420 View Source
